molecular formula C12H10ClNO3 B11863733 Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 56881-09-5

Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11863733
CAS No.: 56881-09-5
M. Wt: 251.66 g/mol
InChI Key: VHVLAELLXHZNJT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate: is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, substituted with a chloro group at the 5-position, a hydroxy group at the 4-position, and an ethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality output suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a hydroxyquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
  • 4-hydroxy-2-quinolones
  • Quinoline Heterocycles

Uniqueness

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Conclusion

Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of various pharmacologically active and industrially relevant compounds. Further research and development can unlock new applications and enhance our understanding of its mechanism of action and potential benefits.

Properties

IUPAC Name

ethyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVLAELLXHZNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575805
Record name Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56881-09-5
Record name Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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